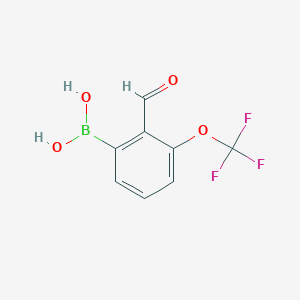

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-formyl-3-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O4/c10-8(11,12)16-7-3-1-2-6(9(14)15)5(7)4-13/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVJTZCOBBLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210547 | |

| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-92-9 | |

| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-formyl-3-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

Executive Summary

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde, an electron-withdrawing trifluoromethoxy group, and a versatile boronic acid moiety, makes it a valuable precursor for complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2][3] This guide provides a comprehensive, in-depth exploration of a robust and field-proven synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. We will dissect a logical two-step approach, beginning with the regioselective formylation of a key precursor followed by a palladium-catalyzed Miyaura borylation. The causality behind experimental choices, detailed step-by-step protocols, and critical insights into purification and handling are elucidated to ensure scientific integrity and reproducibility.

Part 1: Strategic Retrosynthetic Analysis

The synthesis of a multifunctional aromatic compound like this compound requires a strategy that carefully manages the introduction of sensitive functional groups. The boronic acid moiety is typically installed in the final stages due to its sensitivity to certain reaction conditions. The most logical and efficient disconnection involves a late-stage borylation of a corresponding aryl halide.

This retrosynthetic approach identifies two primary stages:

-

Miyaura Borylation: The final transformation is the conversion of an aryl bromide into the target boronic acid. This is a highly reliable palladium-catalyzed reaction with excellent functional group tolerance.[4][5]

-

Precursor Synthesis: The key intermediate, 2-bromo-6-(trifluoromethoxy)benzaldehyde , is synthesized from a commercially available starting material, 1-bromo-3-(trifluoromethoxy)benzene , via a directed ortho-lithiation and formylation.

Part 2: Synthesis of the Key Precursor: 2-Bromo-6-(trifluoromethoxy)benzaldehyde

The critical step in this synthesis is the regioselective introduction of a formyl group ortho to the bromine atom on the 1-bromo-3-(trifluoromethoxy)benzene scaffold. Directed ortho-metalation (DoM) is the premier strategy for such a transformation.[6]

Causality and Experimental Rationale

-

Choice of Base: An alkyllithium reagent, typically n-butyllithium (n-BuLi), is used as the strong base required to deprotonate the aromatic ring. While lithium amides like LDA can also be used, n-BuLi is often effective for halogen-directed metalations.[7][8]

-

Directing Group: In 1-bromo-3-(trifluoromethoxy)benzene, the bromine atom serves as the primary directing metalation group (DMG). The lithiation occurs preferentially at the C2 position, which is ortho to the bromine, rather than at C4, due to the steric hindrance and electronic influence of the adjacent trifluoromethoxy group.

-

Reaction Conditions: The reaction is conducted at cryogenic temperatures (-78 °C) to ensure kinetic control. This prevents side reactions, such as halogen-metal exchange or rearrangement of the lithiated intermediate.[8]

-

Formylating Agent: N,N-Dimethylformamide (DMF) is an efficient and widely used electrophile for trapping the aryl-lithium intermediate to generate the benzaldehyde upon aqueous workup.

Experimental Protocol: Directed ortho-Lithiation and Formylation

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Bromo-3-(trifluoromethoxy)benzene | 241.01 | 10.0 g | 41.49 | Starting material |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 18.3 mL | 45.64 | 1.1 eq. |

| N,N-Dimethylformamide (DMF) | 73.09 | 4.85 mL (4.58 g) | 62.23 | 1.5 eq., anhydrous |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | Anhydrous, inhibitor-free |

| Hydrochloric Acid (1 M aq.) | 36.46 | ~50 mL | - | For quenching and workup |

| Diethyl Ether | 74.12 | ~150 mL | - | For extraction |

| Saturated Sodium Bicarbonate Solution | - | ~50 mL | - | For washing |

| Brine | - | ~50 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-3-(trifluoromethoxy)benzene (10.0 g, 41.49 mmol) and anhydrous THF (200 mL) to a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (18.3 mL of a 2.5 M solution in hexanes, 45.64 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (4.85 mL, 62.23 mmol) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding 1 M HCl (50 mL).

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-6-(trifluoromethoxy)benzaldehyde as a solid.

Part 3: The Core Transformation: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides.[4][9][10] It is the method of choice for this synthesis due to its mild conditions and high tolerance for various functional groups, including the aldehyde present in our precursor.[4][11] The resulting pinacol boronate ester is then hydrolyzed to the target boronic acid.

Mechanism and Rationale

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) intermediate.

-

Transmetalation: A base, typically potassium acetate (KOAc), activates the diboron reagent. The boryl group is then transferred to the palladium center, displacing the bromide. The high oxophilicity of boron is a key driving force for this step.[9]

-

Reductive Elimination: The desired aryl boronate ester is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Experimental Protocol: Borylation and Hydrolysis

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-Bromo-6-(trifluoromethoxy)benzaldehyde | 269.02 | 5.0 g | 18.58 | Precursor from Part 2 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 5.66 g | 22.30 | 1.2 eq. |

| PdCl₂(dppf)-CH₂Cl₂ adduct | 816.64 | 455 mg | 0.557 | 3 mol% |

| Potassium Acetate (KOAc) | 98.14 | 5.47 g | 55.74 | 3.0 eq., anhydrous |

| 1,4-Dioxane | 88.11 | 100 mL | - | Anhydrous |

| 2-Methyl-THF | 86.13 | ~100 mL | - | For hydrolysis workup |

| Sodium Periodate (NaIO₄) | 213.89 | 11.9 g | 55.74 | 3.0 eq. |

| Ammonium Acetate (NH₄OAc) | 77.08 | 4.30 g | 55.74 | 3.0 eq. |

Step-by-Step Procedure

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the precursor (5.0 g, 18.58 mmol), B₂pin₂ (5.66 g, 22.30 mmol), potassium acetate (5.47 g, 55.74 mmol), and PdCl₂(dppf)-CH₂Cl₂ adduct (455 mg, 0.557 mmol) in a dry flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (100 mL).

-

Heating: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium residues and salts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester. This intermediate can be used directly or purified.

-

Hydrolysis Setup: Dissolve the crude boronate ester in a 1:1 mixture of 2-Methyl-THF and water (100 mL total).

-

Oxidative Cleavage: Add sodium periodate (11.9 g, 55.74 mmol) and ammonium acetate (4.30 g, 55.74 mmol) to the solution.

-

Stirring: Stir vigorously at room temperature for 4-6 hours.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with 2-Methyl-THF (2 x 50 mL).

-

Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Part 4: Purification and Characterization

Purifying boronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines). Standard silica gel chromatography can sometimes lead to decomposition.[12]

Purification Strategy

-

Acid-Base Extraction (Primary Method): This is a highly effective method for separating boronic acids from non-acidic impurities.[13][14]

-

Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

-

Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous phase.

-

Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the boronic acid precipitates out.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Recrystallization: If the product is sufficiently pure after extraction, recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) can provide highly pure material.[15]

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

-

¹H NMR: To confirm the aromatic proton signals, the aldehyde proton (~10 ppm), and the B(OH)₂ protons (broad singlet).

-

¹⁹F NMR: To confirm the presence of the -OCF₃ group.

-

¹¹B NMR: To confirm the presence of the boronic acid moiety.

-

LC-MS: To confirm the molecular weight.

Part 5: Safety and Handling

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere by trained personnel.

-

Palladium Catalysts: Can be toxic and are heavy metal contaminants. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to regulations.

-

Anhydrous Solvents: THF and dioxane can form explosive peroxides. Use inhibitor-free, freshly distilled, or commercially available anhydrous grades.

-

General Precautions: All operations should be conducted in a well-ventilated fume hood. Standard PPE, including safety glasses, lab coat, and gloves, is required at all times.

References

-

Kubota, K., et al. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 1170–1176. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Han, Y., et al. (2021). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 23(15), 5948–5953. [Link]

-

Grokipedia. (n.d.). Miyaura borylation. Grokipedia. [Link]

-

Zhu, L., et al. (2017). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 7(5), 2689-2693. [Link]

-

Lipshutz, B. H., et al. (2008). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 10(16), 3567-3570. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 72(19), 7296-7299. [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Wikipedia. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Murata, M., et al. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

ResearchGate. (2006). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(6), 611-613. [Link]

-

Chemistry Stack Exchange. (2022). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

-

Jiang, X., et al. (2016). Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. Bioconjugate Chemistry, 27(3), 533-537. [Link]

-

Amerigo Scientific. (n.d.). 1-Bromo-3-(trifluoromethoxy)benzene. Amerigo Scientific. [Link]

-

Clark, T. B., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18563–18571. [Link]

-

Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(9), 1373-1376. [Link]

-

ResearchGate. (2018). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. [Link]

-

ResearchGate. (2018). Calculated geometries of 2-formylphenylboronic acid. ResearchGate. [Link]

-

ResearchGate. (2015). SCHEME 26.1 Lithiation of benzene. ResearchGate. [Link]

-

Durka, K., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(9), 2139. [Link]

-

Narasimhan, N. S., & Joshi, R. R. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 207-215. [Link]

-

Clayden, J., et al. (2001). Directed (ortho) Metallation. Organic Chemistry. Oxford University Press. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid CAS number and structure

An In-Depth Technical Guide to (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid: A Trifunctional Building Block for Advanced Drug Discovery

Executive Summary

This compound is a sophisticated chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional architecture, featuring a boronic acid, an aldehyde, and a trifluoromethoxy group on a phenyl scaffold, offers a powerful platform for the synthesis of complex molecular entities. This guide provides a comprehensive overview of this reagent, including its structural and physicochemical properties, a detailed synthetic protocol, and its core applications, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal reasoning behind experimental choices and provides actionable protocols for laboratory application.

Core Compound Profile: this compound

This molecule is a strategically designed building block. The spatial arrangement of its three functional groups—the boronic acid at C1, the formyl group at C2, and the trifluoromethoxy moiety at C3—provides a unique combination of reactivity and property modulation.

Chemical Structure:

Caption: Chemical structure of this compound.

While a dedicated CAS (Chemical Abstracts Service) number for this specific isomer is not consistently cited in major commercial catalogs, its identity is unambiguously defined by its IUPAC name.[1] This suggests it may be a novel or specialized reagent. For context, related isomers such as 2-formyl-5-(trifluoromethyl)phenylboronic acid are assigned CAS number 1204580-94-8.[2][3][4]

Physicochemical Properties Summary:

The properties of this compound are largely influenced by its functional groups. The trifluoromethoxy group is a potent electron-withdrawing substituent, which increases the Lewis acidity of the boronic acid moiety.[5][6] The aldehyde group provides a reactive site for a plethora of chemical transformations.

| Property | Value (Estimated) | Rationale & Significance |

| Molecular Formula | C₈H₆BF₃O₄ | Calculated from the chemical structure. |

| Molecular Weight | 233.94 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for crystalline arylboronic acids. |

| pKa | ~7.5 - 8.5 | The electron-withdrawing -CHO and -OCF₃ groups increase acidity (lower pKa) compared to unsubstituted phenylboronic acid (pKa ~8.8).[5][7] This facilitates transmetalation in cross-coupling reactions. |

| Solubility | Soluble in organic solvents (DMSO, DMF, THF, Methanol); sparingly soluble in water. | Polarity is balanced by the aromatic ring and polar functional groups. |

Synthesis and Mechanistic Insights

The synthesis of multi-substituted phenylboronic acids requires a carefully planned route to ensure correct regiochemistry. A robust and common approach is the palladium-catalyzed Miyaura borylation, which converts an aryl halide into the corresponding boronic ester.[8]

Proposed Synthetic Workflow:

A plausible synthesis starts from the commercially available 2-bromo-6-(trifluoromethoxy)benzaldehyde. This precursor already contains the required formyl and trifluoromethoxy groups in the correct positions.

Caption: Proposed workflow for the synthesis via Miyaura Borylation.

Detailed Experimental Protocol: Miyaura Borylation

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromo-6-(trifluoromethoxy)benzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Causality: An inert atmosphere (nitrogen or argon) is critical to prevent the degradation of the palladium catalyst and the boronic ester product. Potassium acetate serves as a mild base, which is crucial to avoid side reactions involving the sensitive aldehyde group.[8]

-

-

Catalyst and Solvent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) and degassed 1,4-dioxane to the flask.

-

Causality: Pd(dppf)Cl₂ is an excellent catalyst for this transformation, known for its high activity and stability. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Workup and Isolation (Pinacol Ester): Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl. Stir vigorously at room temperature for 4-6 hours.

-

Causality: The acidic hydrolysis cleaves the pinacol protecting group to yield the free boronic acid.

-

-

Final Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. The final product should be verified by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This boronic acid is an exemplary reagent for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation in pharmaceutical synthesis.[9][10] It enables the coupling of this trifunctional aromatic ring to a variety of organic halides or triflates (R-X).

Catalytic Cycle Mechanism:

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).

-

Reactor Setup: In a reaction vial, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Causality: A slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[11]

-

-

Catalyst and Solvent Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), followed by a solvent mixture, typically toluene and water (e.g., 4:1 v/v).

-

Causality: Pd(PPh₃)₄ is a reliable catalyst for a broad range of substrates. A biphasic solvent system helps to dissolve both the organic reactants and the inorganic base, accelerating the reaction.

-

-

Reaction Execution: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor for completion by TLC or LC-MS.

-

Workup and Purification: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic fractions, wash with brine, dry over magnesium sulfate, and concentrate. Purify the resulting biaryl product by flash column chromatography.

Strategic Value in Drug Design:

-

Boronic Acid: Serves as the anchor point for predictable and efficient C-C bond formation via Suzuki-Miyaura coupling.[13]

-

Formyl Group: A versatile chemical handle. It can be readily converted into other functional groups through reactions like reductive amination (to form amines), Wittig reactions (to form alkenes), or oxidation (to form carboxylic acids), enabling rapid library synthesis.[7]

-

Trifluoromethoxy (-OCF₃) Group: A highly valued substituent in medicinal chemistry. It is a strong lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability, improve cell membrane permeability, and modulate pKa, often leading to improved pharmacokinetic profiles and binding affinity of drug candidates.[5]

Conclusion

This compound is a prime example of a modern, multi-functional building block engineered for efficiency and versatility in synthetic chemistry. Its strategic combination of reactive sites allows for the streamlined construction of complex molecular architectures relevant to pharmaceutical research. Understanding the causality behind the synthetic and application protocols enables scientists to leverage this powerful reagent to its full potential, accelerating the discovery and development of next-generation therapeutics.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][11]

-

Roy, D., & Bhasha, S. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][12]

-

Maity, A., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. [Link][14]

-

Thomas, J. C., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link][13]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link][8]

-

Zaborowska, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link][5][6]

-

Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link][9]

-

PubChem. (n.d.). 2-Formylphenylboronic acid. National Institutes of Health. [Link]

-

Hashinoki, M., et al. (n.d.). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. [Link][15]

-

Wieczorek, D., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link][7]

-

Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link][10]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. [Link]

-

Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids. [16]

-

PubMed. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 1204580-94-8 | (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid - AiFChem [aifchem.com]

- 3. 2-ForMyl-5-(trifluoroMethyl)phenylboronic acid | 1204580-94-8 [chemicalbook.com]

- 4. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid [1204580-94-8] | King-Pharm [king-pharm.com]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

Spectroscopic data for (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid

Introduction

This compound is a synthetic organoboron compound with significant potential in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern on the phenyl ring—featuring a boronic acid, a formyl group, and a trifluoromethoxy group—renders it a versatile building block. The boronic acid moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The aldehyde functionality serves as a reactive handle for a multitude of transformations, including reductive amination and Wittig reactions. The trifluoromethoxy group, a lipophilic hydrogen bond acceptor, is increasingly utilized in drug design to enhance metabolic stability and cell permeability.

Given its potential utility, a thorough understanding of the spectroscopic properties of this compound is paramount for its synthesis, purification, and application. This guide provides a detailed analysis of the expected spectroscopic data for this compound, drawing upon established principles and comparative data from structurally related molecules. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into the influence of each functional group on the overall spectroscopic signature.

Molecular Structure and Spectroscopic Implications

The spectroscopic characteristics of this compound are a direct consequence of its molecular structure. The phenyl ring is substituted with three distinct groups, each exerting specific electronic effects that influence the chemical environment of the constituent atoms.

-

Boronic Acid Group (-B(OH)₂): This group is a weak Lewis acid and can engage in hydrogen bonding. In solution, it can exist in equilibrium with its corresponding boroxine, a cyclic anhydride, which can complicate NMR spectra. The addition of a small amount of D₂O can often simplify the spectrum by shifting the equilibrium towards the boronic acid form[1][2].

-

Formyl Group (-CHO): The aldehyde is a strongly deactivating, electron-withdrawing group due to both resonance and inductive effects. This will significantly deshield the ortho and para protons in the ¹H NMR spectrum and the corresponding carbons in the ¹³C NMR spectrum.

-

Trifluoromethoxy Group (-OCF₃): This group is also electron-withdrawing, primarily through a strong inductive effect, although the oxygen atom can exert a weak resonance-donating effect. The three fluorine atoms will give rise to a characteristic signal in the ¹⁹F NMR spectrum and will couple with the carbon atom of the group in the ¹³C NMR spectrum.

The interplay of these electronic effects will determine the precise chemical shifts and coupling constants observed in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments will provide a comprehensive structural characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the boronic acid protons.

-

Aromatic Region: The three aromatic protons will appear as a complex multiplet system. Based on the substitution pattern, we can predict their approximate chemical shifts. The proton situated between the formyl and trifluoromethoxy groups is expected to be the most deshielded.

-

Aldehyde Proton: The aldehyde proton will appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm.

-

Boronic Acid Protons: The two protons of the B(OH)₂ group will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature. Exchange with residual water in the solvent can broaden or even obscure this signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals. The carbon bearing the boronic acid group will be challenging to observe due to quadrupolar relaxation of the attached boron nucleus. The carbons attached to the electron-withdrawing formyl and trifluoromethoxy groups will be deshielded.

-

Carbonyl Carbon: The aldehyde carbonyl carbon will appear at a downfield chemical shift, typically in the range of 190-200 ppm.

-

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of the -OCF₃ group, typically in the range of -56 to -58 ppm.

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum will show a single, broad signal characteristic of a tri-coordinate boronic acid. The expected chemical shift is around 28-30 ppm.

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 9.5 - 10.5 | s | Aldehyde proton |

| ¹H | 7.5 - 8.5 | m | Aromatic protons |

| ¹H | variable | br s | B(OH)₂ protons |

| ¹³C | 190 - 200 | s | C=O |

| ¹³C | 120 - 160 | m | Aromatic carbons |

| ¹³C | ~121 (q, ¹JC-F ≈ 255 Hz) | q | OCF₃ |

| ¹⁹F | -56 to -58 | s | -OCF₃ |

| ¹¹B | 28 - 30 | br s | -B(OH)₂ |

Note: These are predicted values based on data for structurally similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. Acetone-d₆ is often a good choice for boronic acids due to its ability to dissolve both the acid and its potential boroxine form[2].

-

Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Vibrational Frequencies

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching of the boronic acid group, indicative of hydrogen bonding.

-

C-H Stretch (Aromatic and Aldehyde): Aromatic C-H stretches will appear around 3000-3100 cm⁻¹. The aldehyde C-H stretch will show two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethoxy group.

-

B-O Stretch: A strong band around 1350 cm⁻¹ is expected for the B-O stretching vibration.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aldehyde) | 2720, 2820 | Weak |

| C=O (Aldehyde) | ~1700 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-F (Trifluoromethoxy) | 1100 - 1300 | Strong |

| B-O (Boronic Acid) | ~1350 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

-

Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water and other neutral fragments. The presence of the formyl and trifluoromethoxy groups will lead to characteristic fragmentation patterns. For instance, the loss of CO from the aldehyde is a common fragmentation pathway.

Predicted Mass Spectrometry Data

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-H₂O]⁺ | Loss of water from the boronic acid |

| [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

| [M-OCF₃]⁺ | Loss of the trifluoromethoxy group |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide provides a detailed predictive framework for its ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, IR, and mass spectra. By understanding the expected spectroscopic signatures and employing the outlined experimental protocols, researchers can confidently identify and characterize this valuable synthetic building block, paving the way for its use in the synthesis of novel chemical entities.

References

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 292189, 2-Formylphenylboronic acid. [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]

-

PubChemLite. 2-fluoro-3-(trifluoromethoxy)phenylboronic acid (C7H5BF4O3). [Link]

-

Durka, K., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(12), 3109. [Link]

-

Babur Şaş, E., & Kurt, M. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. Sakarya University Journal of Science, 22(6), 1886-1892. [Link]

-

PubChemLite. 2-formyl-5-(trifluoromethyl)phenyl boronic acid (C8H6BF3O3). [Link]

Sources

Navigating the Niche: A Technical Guide to (2-Formyl-3-(trifluoromethoxy)phenyl)boronic Acid and its Analogs for Advanced Synthesis

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the commercial availability, properties, and core applications of (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid, a specialized building block for organic synthesis. Recognizing the limited market presence of this specific compound, this document provides a comprehensive analysis of its readily available and functionally analogous counterpart, (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid, offering a practical pathway for researchers in the field.

Part 1: Executive Summary and Commercial Landscape

This compound is a sophisticated reagent with significant potential in medicinal chemistry and materials science. However, an extensive market survey reveals its scarce commercial availability. The compound is listed by a limited number of suppliers, such as Alchem Pharmtech, but notably lacks a registered CAS number, indicating that it is primarily available through custom synthesis.[1]

For researchers requiring a structurally and functionally similar building block, (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid (CAS No. 1204580-94-8) presents a viable and commercially accessible alternative. This guide will leverage this analog as a primary exemplar to detail the technical specifications, reaction protocols, and safety considerations pertinent to this class of molecules.

Table 1: Comparative Availability of Key Phenylboronic Acid Derivatives

| Compound Name | CAS Number | Commercial Status | Representative Suppliers |

|---|---|---|---|

| This compound | Not Assigned | Custom Synthesis | Alchem Pharmtech[1] |

| (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 | Commercially Available | Sigma-Aldrich, King-Pharm, various ChemicalBook suppliers[2][3][4] |

| 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0 | Commercially Available | Sigma-Aldrich |

| 2-Formylphenylboronic acid | 40138-16-7 | Commercially Available | NINGBO INNO PHARMCHEM CO.,LTD., PubChem vendors[2][5] |

Part 2: Physicochemical Profile and Synthetic Access

The synthetic utility of these reagents is rooted in their unique electronic and steric properties. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are potent electron-withdrawing moieties that modulate the Lewis acidity of the boronic acid, impacting its reactivity and stability.[6][7][8] The strategically placed ortho-formyl group serves as a versatile handle for subsequent chemical modifications and can influence reaction pathways through intramolecular coordination.

Synthetic Routes: The preparation of functionalized phenylboronic acids is well-established, primarily proceeding through two reliable methodologies:

-

Organometallic Intermediates: The classic and most widely used approach involves the metal-halogen exchange of an aryl halide with an organolithium or Grignard reagent, followed by trapping the resulting organometallic species with a trialkyl borate ester and subsequent acidic workup.[3]

-

Modern Borylation Techniques: More recent advancements include nickel-catalyzed decarboxylative borylation, which allows for the direct conversion of abundant carboxylic acids into valuable boronic acids, offering a more streamlined synthetic route.[9]

Diagram 1: Principal Synthetic Pathways to Arylboronic Acids

Caption: General synthetic strategies for preparing functionalized arylboronic acids.

Part 3: The Suzuki-Miyaura Coupling: A Core Application

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[5][10] Phenylboronic acids bearing ortho-formyl and trifluoromethyl groups are particularly instrumental in this palladium-catalyzed transformation, enabling the synthesis of intricate biaryl scaffolds that are prevalent in many pharmaceutical agents.[11]

Catalytic Cycle Explained: The reaction mechanism is a well-understood catalytic cycle involving three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired biaryl product and regenerating the active palladium(0) catalyst.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Caption: A schematic of the Suzuki-Miyaura cross-coupling catalytic cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol serves as a robust starting point and should be optimized for substrate-specific requirements.

Reagents & Equipment:

-

Aryl Halide (1.0 eq.)

-

(2-Formyl-5-(trifluoromethyl)phenyl)boronic acid (1.2–1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)

-

Base (e.g., K₂CO₃, CsF) (2.0–3.0 eq.)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

-

Schlenk flask or microwave vial, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert atmosphere, charge a dry reaction vessel with the aryl halide, the boronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst to the mixture.

-

Solvent Introduction: Introduce the degassed solvent system via syringe.

-

Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80–120 °C).

-

Monitoring: Monitor the reaction's progress by an appropriate analytical method (e.g., TLC, LC-MS, GC-MS).

-

Workup: Upon completion, cool the reaction to ambient temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and perform an aqueous wash to remove inorganic salts.

-

Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude material by flash column chromatography to yield the desired biaryl product.

Part 4: Safety, Handling, and Storage

Professional laboratory standards must be strictly adhered to when working with these reagents.

-

Hazard Profile: Phenylboronic acids of this class are typically classified as irritants. They are known to cause skin and serious eye irritation, and may lead to respiratory tract irritation upon inhalation.[2]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat are mandatory. All manipulations should be performed within a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. These compounds are often sensitive to moisture and should be stored under an inert atmosphere if possible.

Part 5: Concluding Remarks and Future Perspective

While the direct commercial availability of this compound remains limited to specialized synthesis, the landscape for its close analogs is robust. The commercially available (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid stands as a powerful and effective surrogate for a vast range of applications. The dual-functionality offered by the ortho-aldehyde and the electron-withdrawing trifluoromethyl group makes it an invaluable tool for constructing complex molecular frameworks, particularly in the pursuit of novel pharmaceuticals. As the demand for highly functionalized, fluorine-containing building blocks continues to rise, the broader commercialization and application of these and similar reagents are anticipated to expand, further empowering innovation in chemical synthesis.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 292189, 2-Formylphenylboronic acid. Accessed January 2026. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Accessed January 2026. [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2265. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Innovations: The Versatility of 3-(Trifluoromethyl)phenylboronic Acid. Accessed January 2026. [Link]

-

The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. [Link]

-

Taylor & Francis Online. (2006). SYNTHESIS OF SOME PARA-FUNCTIONALIZED PHENYLBORONIC ACID DERIVATIVES. Accessed January 2026. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Accessed January 2026. [Link]

-

National Center for Biotechnology Information. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Accessed January 2026. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Accessed January 2026. [Link]

-

National Center for Biotechnology Information. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Accessed January 2026. [Link]

-

Chemical Intermediate. (2026). Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. Accessed January 2026. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 2-Formylphenylboronic acid | C7H7BO3 | CID 292189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-ForMyl-5-(trifluoroMethyl)phenylboronic acid | 1204580-94-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. nbinno.com [nbinno.com]

- 11. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Reactivity of (2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid: A Guide for Synthetic Chemists

Abstract

(2-Formyl-3-(trifluoromethoxy)phenyl)boronic acid is a sophisticated building block in modern organic synthesis, presenting a unique combination of steric and electronic properties. This technical guide provides an in-depth analysis of its reactivity profile, offering insights into the synergistic effects of the ortho-formyl and meta-trifluoromethoxy substituents. We will explore the inherent reactivity of the boronic acid moiety, its stability under various conditions, and its application in key cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this versatile reagent.

Introduction: Unpacking the Structural Nuances

The reactivity of an arylboronic acid is intricately governed by the nature and position of its substituents. In this compound, two powerful functional groups modulate the behavior of the boronic acid, creating a reagent with a distinct and predictable reactivity profile.

-

The ortho-Formyl Group: Positioned directly adjacent to the boronic acid, the aldehyde group exerts significant influence. It can engage in intramolecular interactions with the boron center, potentially leading to an equilibrium between the open-chain boronic acid and a cyclic 3-hydroxybenzoxaborole isomer in solution.[1][2] This equilibrium can impact the effective concentration of the active boronic acid species and influence its participation in catalytic cycles. Furthermore, the steric bulk of the formyl group can play a role in the kinetics of cross-coupling reactions.

-

The meta-Trifluoromethoxy Group: The -OCF3 group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I).[3][4][5] This electronic pull increases the Lewis acidity of the boron atom, which can enhance its rate of transmetalation in certain cross-coupling reactions.[6][7] However, this increased electrophilicity also renders the carbon-boron bond more susceptible to cleavage, particularly protodeboronation under basic conditions.[8][9][10]

This guide will dissect these competing and cooperative effects to provide a predictive framework for employing this reagent in synthesis.

Physicochemical and Stability Profile

A thorough understanding of the physical properties and stability is paramount for the successful application of any chemical reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | N/A | [11] |

| Molecular Formula | C8H6BF3O4 | |

| Appearance | Typically a white to off-white solid. | |

| Solubility | Generally soluble in organic solvents like dioxane, THF, and DMF. Limited solubility in non-polar solvents and water. |

Stability and Protodeboronation

Arylboronic acids are susceptible to decomposition, with protodeboronation being a primary pathway.[8][9][10] This process, the cleavage of the C-B bond and its replacement with a C-H bond, is highly dependent on pH, temperature, and the electronic nature of the aryl ring.[8][12]

The presence of the electron-withdrawing trifluoromethoxy group in this compound is expected to increase its susceptibility to protodeboronation, particularly under the basic conditions often required for cross-coupling reactions.[8][12] Researchers should be mindful of this potential side reaction, which can be mitigated by careful control of reaction conditions, such as using milder bases, shorter reaction times, and lower temperatures where feasible.

Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and this compound is a valuable partner in these transformations.[13][14][15] The reaction enables the coupling of the arylboronic acid with a variety of organic halides and triflates.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of our subject molecule are particularly relevant in the transmetalation step. The increased Lewis acidity of the boron center, induced by the trifluoromethoxy group, can facilitate the transfer of the aryl group from boron to the palladium catalyst.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]

- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alchempharmtech.com [alchempharmtech.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide on the Electron-Donating and Withdrawing Effects of the Trifluoromethoxy Group

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The trifluoromethoxy (-OCF₃) group is a substituent of significant interest in medicinal chemistry and materials science due to its complex electronic nature. It uniquely combines a strong electron-withdrawing inductive effect with a weaker electron-donating resonance effect. This duality allows for the fine-tuning of molecular properties, making a deep understanding of its behavior essential for rational molecular design. This guide provides a comprehensive technical overview of the core principles governing the -OCF₃ group's electronic characteristics, its impact on chemical properties, and the experimental methods used for its characterization.

The Dichotomy of Electronic Influence: Induction vs. Resonance

The overall electronic effect of the trifluoromethoxy group is a nuanced balance between two opposing forces: a powerful inductive withdrawal and a modest resonance donation.

The Dominant Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the central carbon atom. This potent electron-withdrawing inductive effect is transmitted through the sigma (σ) bonds of the molecule.[1] Consequently, the oxygen atom becomes electron-deficient, turning the entire -OCF₃ group into a strong σ-electron acceptor. This effect is the primary contributor to the group's electron-withdrawing character.[1][2]

The Attenuated Resonance Effect (+R)

Despite the strong inductive pull, the oxygen atom's lone pairs can participate in resonance, donating electron density to an adjacent π-system, such as an aromatic ring.[1][3] However, the electron-withdrawing nature of the fluorine atoms diminishes the electron-donating capacity of the oxygen, making this resonance effect significantly weaker compared to that of a methoxy (-OCH₃) group.[1][4]

The interplay of these effects results in the trifluoromethoxy group generally behaving as an electron-withdrawing substituent, deactivating an aromatic ring to electrophilic substitution.[1][5]

Diagram 1: The Dueling Electronic Effects of the Trifluoromethoxy Group

Caption: A stepwise protocol for the experimental determination of Hammett constants.

Strategic Implementation in Drug Discovery

The distinctive properties of the trifluoromethoxy group make it a valuable component in the medicinal chemist's toolkit. [6][7]

-

Fine-Tuning pKa: The electron-withdrawing nature of the -OCF₃ group can be used to modulate the pKa of nearby functional groups to optimize drug-receptor interactions or improve solubility. [8]* Improving ADME Properties: The high lipophilicity and metabolic stability conferred by the -OCF₃ group can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles. [4]* Enhancing Binding Affinity: The electronic modulation provided by the -OCF₃ group can alter the charge distribution of a molecule, potentially leading to stronger and more selective binding to its biological target. [9]

Conclusion

The trifluoromethoxy group is a powerful and versatile substituent that offers a unique combination of electronic and steric properties. Its dominant electron-withdrawing inductive effect, tempered by a weak resonance donation, provides a sophisticated tool for modulating molecular properties. A comprehensive understanding of this electronic duality is paramount for its effective application in the design of next-generation pharmaceuticals and advanced materials.

References

- Vertex AI Search. (2025, October 16). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design.

- MDPI. (n.d.).

- PubMed Central. (2025, July 18).

- PubMed. (2002, February 15). The trifluoromethoxy group: a long-range electron-withdrawing substituent.

- Benchchem. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- Reddit. (2023, April 30).

- PubMed. (2025, July 18).

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy.

- ResearchGate. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- RSC Publishing. (2020, October 2). Data enhanced Hammett-equation: reaction barriers in chemical space.

- PubMed Central. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Fluorine: Exploring 1-Methoxy-2-(trifluoromethoxy)benzene.

- Benchchem. (2025). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.

- Wikipedia. (n.d.).

- ResearchGate. (2025, July 1).

- RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.

- University of California, Davis. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.

- ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF.

- ResearchGate. (2025, October 31). (PDF)

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- University of Wisconsin-Madison. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.

- PubMed Central. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- ResearchGate. (2025, October 30). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Request PDF.

- PubMed. (2016, September 19). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.

- YouTube. (2021, May 3). 27.02 Resonance and Inductive Effects.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Ortho-Formyl Group in Modulating Boronic Acid Reactivity: A Technical Guide

Executive Summary

Boronic acids are a cornerstone of modern organic chemistry and chemical biology, prized for their versatility in carbon-carbon bond formation and their unique ability to reversibly bind with diols.[1] The strategic placement of functional groups on the aryl ring of a boronic acid can dramatically alter its intrinsic properties, leading to enhanced reactivity and novel applications. This technical guide provides an in-depth analysis of the specific role of the ortho-formyl group in modulating the reactivity of phenylboronic acid. We will explore the mechanistic underpinnings of how this substituent uniquely influences Lewis acidity, pKa, and binding affinities, transforming a simple boronic acid into a highly specialized chemical tool for researchers, scientists, and drug development professionals.

Introduction: Beyond Standard Phenylboronic Acid

Phenylboronic acid (PBA) is a foundational reagent, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Its chemistry is primarily governed by the electron-deficient boron atom, which acts as a Lewis acid.[1] This allows it to form reversible covalent bonds with nucleophilic species, particularly the cis-1,2- and 1,3-diols found in saccharides, glycoproteins, and other vital biomolecules.[1][4] This interaction is the basis for a vast range of applications in sensing, diagnostics, and drug delivery.[5][6]

However, the utility of unsubstituted PBA is often limited by its relatively low Lewis acidity and a pKa of approximately 8.8, which means that at physiological pH (~7.4), only a small fraction exists in the more reactive anionic, tetrahedral boronate form necessary for strong diol binding.[1] To overcome these limitations, chemists modify the aryl ring with substituents. An ortho-formyl group (an aldehyde, -CHO, at the 2-position) is a particularly powerful modification. 2-formylphenylboronic acid (o-FPBA) exhibits reactivity profiles that are markedly different from its parent compound and its meta- and para-isomers, making it a subject of intense study and application.[7][8][9]

The Mechanistic Influence of the Ortho-Formyl Group

The profound change in reactivity imparted by the ortho-formyl group stems from a unique intramolecular interaction that creates a bicyclic, pseudo-benzoxaborole structure. This is a key departure from the simple electronic effects seen with substituents at other positions.

2.1 Intramolecular Coordination and Enhanced Lewis Acidity

The defining feature of o-FPBA is the proximity of the formyl group's carbonyl oxygen to the boronic acid's boron atom. In aqueous solution, this arrangement facilitates a rapid, reversible intramolecular coordination. The oxygen atom of the formyl group acts as a Lewis base, donating a lone pair of electrons to the vacant p-orbital of the boron atom (a Lewis acid). This interaction leads to the formation of a five-membered ring, effectively creating a bicyclic benzoxaborole-like structure.[7]

This cyclization has a critical consequence: it forces the boron atom to transition from a trigonal planar (sp²) geometry to a more strained, tetrahedral (sp³) geometry. This pre-organization into a tetrahedral state significantly increases the boron's Lewis acidity, making it more electrophilic and thus more receptive to external nucleophiles like the hydroxyl groups of diols.[10]

Diagram 1: Intramolecular Coordination in o-FPBA

Caption: Equilibrium between the open and closed forms of o-FPBA and its subsequent reaction with a diol.

2.2 Impact on pKa

The pKa of a boronic acid is the pH at which the trigonal acid and the tetrahedral boronate anion are in equal concentrations. The intramolecular coordination in o-FPBA stabilizes the tetrahedral anionic state, which effectively lowers its pKa. Studies have shown that the pKa of o-FPBA is significantly lower than that of unsubstituted PBA. For instance, the pKa of o-FPBA is around 7.8, while that of 4-formylphenylboronic acid (p-FPBA) is 8.2 and PBA is ~8.8.[7]

This lower pKa is highly advantageous for applications in biological systems. At a physiological pH of 7.4, a much larger proportion of o-FPBA exists in the diol-receptive anionic form compared to PBA, leading to more favorable binding thermodynamics.[9]

Consequences for Reactivity and Binding Affinity

The combined effects of enhanced Lewis acidity and a lowered pKa give o-FPBA a distinct advantage in diol recognition, particularly for saccharides.

3.1 Superior Saccharide Binding

The pre-organized, highly electrophilic nature of the bicyclic o-FPBA structure leads to significantly higher binding affinities (association constants, Kₐ) for saccharides compared to PBA or p-FPBA. This enhanced affinity is especially pronounced for fructose and sorbitol.[7][9]

| Compound | Analyte (Diol) | Binding Constant (Kₐ, M⁻¹) at pH 7.4 | Source |

| Phenylboronic Acid (PBA) | D-Fructose | ~1,200 | [6] |

| Phenylboronic Acid (PBA) | D-Glucose | ~5-10 | [11] |

| o-Formylphenylboronic Acid (o-FPBA) | D-Fructose | ~3,500 - 4,000 | [7][9] |

| o-Formylphenylboronic Acid (o-FPBA) | D-Glucose | ~20 - 30 | [7][9] |

| p-Formylphenylboronic Acid (p-FPBA) | D-Fructose | ~1,500 | [7] |

| p-Formylphenylboronic Acid (p-FPBA) | D-Glucose | ~15 | [7] |

Note: Binding constants can vary based on buffer conditions and analytical methods. The values presented are representative for comparative purposes.

This superior binding makes o-FPBA and its derivatives excellent candidates for the development of highly sensitive glucose sensors for diabetes management and for labeling cell-surface glycans in biological imaging.[6][12]

3.2 Dynamic Covalent Chemistry and Bioconjugation

The formyl group is not merely a passive participant influencing the boronic acid. It is also a reactive handle for further chemical modification. It can readily react with hydrazines, hydroxylamines, or primary amines (via reductive amination) to form stable hydrazones, oximes, or secondary amines, respectively.[13][14]

This dual functionality allows o-FPBA to act as a powerful linker in bioconjugation and materials science. For example, a protein can be modified with a hydrazine group and then "clicked" onto an o-FPBA-derivatized surface or molecule. The resulting conjugate benefits from the diol-binding capabilities of the boronic acid moiety. This has been explored in creating antibody-drug conjugates (ADCs) and self-healing hydrogels.[15][16]

Experimental Protocols & Methodologies

To harness the unique properties of o-FPBA, robust experimental methods are essential. Here, we outline a protocol for synthesizing a fluorescent sensor using o-FPBA and a method to quantify its binding affinity.

4.1 Protocol 1: Synthesis of an o-FPBA-based Fluorescent Sensor

This protocol describes the synthesis of a sensor where o-FPBA is conjugated to a fluorophore via an imine linkage. The binding of a saccharide to the boronic acid moiety alters the electronic environment of the fluorophore, causing a detectable change in fluorescence.

Objective: To synthesize a Schiff base-linked fluorescent sensor for saccharide detection.

Materials:

-

2-Formylphenylboronic acid (o-FPBA)

-

2-Aminophenol (or another amino-functionalized fluorophore)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 2-aminophenol in 20 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of o-FPBA: Add 1.1 equivalents of o-FPBA to the solution. The slight excess ensures complete consumption of the limiting fluorophore.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. This is a crucial step as the acid catalyzes the dehydration step in Schiff base formation.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the fluorescent product should appear over time. The reaction is typically complete within 2-4 hours.

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2 Protocol 2: Measuring Binding Affinity (Kₐ) by Fluorescence Spectroscopy

This protocol uses a competitive displacement assay with Alizarin Red S (ARS), a catechol dye that becomes highly fluorescent upon binding to boronic acids.[17] When a competing diol (e.g., glucose) is added, it displaces ARS, causing a decrease in fluorescence that can be used to calculate the binding constant.[7][9]

Objective: To determine the association constant (Kₐ) of the synthesized sensor for glucose.

Materials:

-

Synthesized o-FPBA-based sensor

-

Alizarin Red S (ARS)

-

D-Glucose

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer

Procedure:

-

Prepare Stock Solutions:

-

1 mM solution of the o-FPBA sensor in DMSO.

-

1 mM solution of ARS in deionized water.

-

1 M solution of D-Glucose in PBS (pH 7.4).

-

-

Determine Kₐ for ARS:

-

In a cuvette, add PBS to a final volume of 2 mL. Add the ARS stock solution to a final concentration of 10 µM.

-

Titrate small aliquots of the o-FPBA sensor stock solution into the cuvette.

-

After each addition, record the fluorescence emission spectrum (Excitation at ~460 nm, Emission scan ~500-700 nm).

-

Plot the change in fluorescence intensity against the sensor concentration and use a suitable binding model (e.g., Benesi-Hildebrand) to calculate the association constant between the sensor and ARS (K_ARS).[17]

-

-

Competitive Binding Assay:

-

Prepare a solution containing the o-FPBA sensor and ARS at concentrations where a significant portion (~50-70%) of the complex is formed (determined from step 2).

-

Titrate this solution with increasing concentrations of the D-Glucose stock solution.

-

Record the fluorescence spectrum after each addition. The fluorescence intensity should decrease as glucose displaces ARS from the boronic acid.

-